molecular formula C6H6F3NO2 B577110 1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone CAS No. 13627-94-6

1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone

Cat. No.: B577110
CAS No.: 13627-94-6
M. Wt: 181.114
InChI Key: RXIDZYOZVGFNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone is a compound that belongs to the class of 1,2-oxazines. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of the trifluoromethyl group in this compound adds to its chemical stability and reactivity, making it an interesting subject for research.

Preparation Methods

The synthesis of 1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of nitroarenes with conjugated dienes, catalyzed by palladium/phenanthroline complexes and employing phenyl formate as a CO surrogate . The reaction conditions typically include a controlled temperature and pressure environment to ensure the desired product yield.

Chemical Reactions Analysis

1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

13627-94-6

Molecular Formula

C6H6F3NO2

Molecular Weight

181.114

IUPAC Name

1-(3,6-dihydrooxazin-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)5(11)10-3-1-2-4-12-10/h1-2H,3-4H2

InChI Key

RXIDZYOZVGFNDY-UHFFFAOYSA-N

SMILES

C1C=CCON1C(=O)C(F)(F)F

Synonyms

2H-1,2-Oxazine, 3,6-dihydro-2-(trifluoroacetyl)- (8CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.